Acetil Tetrapéptido-3

Descripción general

Descripción

El Acetil Tetrapéptido-3 es un péptido biomimético compuesto por cuatro aminoácidos derivados de un péptido señal. Es conocido por sus potentes propiedades protectoras de los tejidos y su capacidad para estimular la remodelación de los tejidos después de la fase inicial de curación . Este compuesto se utiliza particularmente en productos para el cuidado del cabello para prevenir la pérdida del cabello y estimular el crecimiento del cabello .

Aplicaciones Científicas De Investigación

Acetyl Tetrapeptide-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in cell signaling and tissue remodeling.

Mecanismo De Acción

El Acetil Tetrapéptido-3 ejerce sus efectos estimulando la síntesis de proteínas de la matriz extracelular, como el colágeno tipo III y la laminina . Estas proteínas ayudan a anclar los folículos pilosos al cuero cabelludo, lo que reduce la pérdida del cabello. El péptido también inhibe la actividad de la enzima 5-α reductasa, que modula el nivel de dihidrotestosterona (DHT), una hormona responsable de la calvicie .

Compuestos similares:

Biocanina A: Una isoflavona que complementa la acción del this compound al inhibir la DHT.

Extracto de Ginseng: A menudo se combina con el this compound por sus efectos sinérgicos en la promoción del crecimiento del cabello.

Singularidad: El this compound es único en su capacidad para estimular la síntesis de proteínas de la matriz extracelular e inhibir la actividad de la 5-α reductasa sin causar las irritaciones asociadas con otros tratamientos como el minoxidil . Su naturaleza biomimética le permite imitar los péptidos naturales del cuerpo, lo que lo convierte en una opción suave pero efectiva para prevenir la pérdida del cabello y promover el crecimiento del cabello .

Análisis Bioquímico

Biochemical Properties

Acetyl Tetrapeptide-3 plays a significant role in biochemical reactions, particularly in the context of hair growth and skin health. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the enzyme 5-α reductase, which it inhibits to modulate the levels of dihydrotestosterone (DHT), a hormone responsible for hair loss . Additionally, Acetyl Tetrapeptide-3 increases the protein levels of type III collagen and laminins in human fibroblasts, which are crucial for maintaining skin structure and integrity . It also stimulates the renewal of proteins in the extracellular matrix of hair follicles, such as collagen I and III, and laminin, thereby strengthening hair roots and promoting hair growth .

Cellular Effects

Acetyl Tetrapeptide-3 has profound effects on various types of cells and cellular processes. In hair follicles, it reduces local micro-inflammations by decreasing the production of the pro-inflammatory cytokine interleukin-8 (IL-8), thus preventing hair follicle miniaturization . It also stimulates the activity of cells in the dermal papilla, which is essential for initiating a new hair growth cycle . In skin cells, Acetyl Tetrapeptide-3 enhances the expression of collagen VII at the dermal-epidermal junction, thereby improving skin elasticity and reducing signs of aging . Furthermore, it influences cell signaling pathways and gene expression related to hair growth and skin health.

Molecular Mechanism

The molecular mechanism of Acetyl Tetrapeptide-3 involves several key interactions at the molecular level. It binds to and inhibits the activity of the enzyme 5-α reductase, thereby reducing the levels of dihydrotestosterone (DHT) and preventing hair loss . Additionally, Acetyl Tetrapeptide-3 increases the expression of extracellular matrix proteins such as collagen I, III, and laminin by stimulating the renewal of these proteins in hair follicles . It also enhances the expression of collagen VII in skin cells, which is crucial for maintaining skin structure and integrity . These interactions result in improved hair growth, stronger hair roots, and enhanced skin health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetyl Tetrapeptide-3 have been observed to change over time. The compound is stable under recommended storage conditions, which include a dry place at temperatures between 32 and 39.2°F for short-term storage and -4°F for long-term storage . Over time, Acetyl Tetrapeptide-3 has been shown to maintain its efficacy in promoting hair growth and improving skin health. Long-term studies have demonstrated its ability to stimulate the renewal of extracellular matrix proteins and enhance the activity of cells in the dermal papilla, leading to sustained hair growth and improved skin elasticity .

Dosage Effects in Animal Models

The effects of Acetyl Tetrapeptide-3 vary with different dosages in animal models. At lower dosages, it has been shown to effectively stimulate hair growth and improve skin health without causing any adverse effects . At higher dosages, there may be a risk of toxicity or adverse effects, although specific data on these effects are limited. It is important to determine the optimal dosage to achieve the desired effects while minimizing any potential risks.

Metabolic Pathways

Acetyl Tetrapeptide-3 is involved in several metabolic pathways, particularly those related to hair growth and skin health. It interacts with enzymes such as 5-α reductase and proteins in the extracellular matrix to exert its effects . The compound also influences metabolic flux and metabolite levels by modulating the expression of extracellular matrix proteins and cytokines involved in hair growth and skin health . These interactions contribute to the overall efficacy of Acetyl Tetrapeptide-3 in promoting hair growth and improving skin health.

Transport and Distribution

Within cells and tissues, Acetyl Tetrapeptide-3 is transported and distributed through interactions with various transporters and binding proteins. It is known to interact with proteins in the extracellular matrix, such as collagen and laminin, which facilitate its localization and accumulation in hair follicles and skin cells . These interactions ensure that Acetyl Tetrapeptide-3 reaches its target sites and exerts its beneficial effects on hair growth and skin health.

Subcellular Localization

Acetyl Tetrapeptide-3 is localized in specific subcellular compartments, where it exerts its activity and function. In hair follicles, it is found in the extracellular matrix surrounding the hair papilla, where it stimulates the renewal of proteins such as collagen I and III, and laminin . In skin cells, Acetyl Tetrapeptide-3 enhances the expression of collagen VII at the dermal-epidermal junction, thereby improving skin structure and integrity . These subcellular localizations are crucial for the compound’s efficacy in promoting hair growth and improving skin health.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El Acetil Tetrapéptido-3 se sintetiza mediante la reacción de acetilación del tetrapéptido-3 . El proceso implica la adición secuencial de aminoácidos para formar la cadena peptídica, seguida de la acetilación del grupo amino del terminal N.

Métodos de producción industrial: En entornos industriales, la síntesis del this compound implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la producción eficiente y escalable de péptidos mediante el anclaje del aminoácido inicial a una resina sólida y la adición secuencial de aminoácidos protegidos. Una vez ensamblada la cadena peptídica, se escinde de la resina y se desprotege para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El Acetil Tetrapéptido-3 principalmente experimenta reacciones de acetilación durante su síntesis. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones normales.

Reactivos y condiciones comunes:

Acetilación: Anhídrido acético o cloruro de acetilo en presencia de una base como la piridina.

Formación de enlaces peptídicos: Reactivos de carbodiimida (por ejemplo, DCC o EDC) y agentes de acoplamiento (por ejemplo, HOBt o HOAt).

Productos principales: El producto principal de estas reacciones es el propio this compound, con el grupo acetilo unido al grupo amino del terminal N de la cadena tetrapéptida .

4. Aplicaciones de la Investigación Científica

El this compound tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Utilizado como péptido modelo en estudios de síntesis y modificación de péptidos.

Biología: Investigado por su papel en la señalización celular y la remodelación de los tejidos.

Comparación Con Compuestos Similares

Minoxidil: A well-known treatment for alopecia that stimulates hair growth but can cause irritations.

Biochanin A: An isoflavone that complements the action of Acetyl Tetrapeptide-3 by inhibiting DHT.

Ginseng Extract: Often combined with Acetyl Tetrapeptide-3 for its synergistic effects in promoting hair growth.

Uniqueness: Acetyl Tetrapeptide-3 is unique in its ability to stimulate the synthesis of extracellular matrix proteins and inhibit 5-α reductase activity without causing the irritations associated with other treatments like minoxidil . Its biomimetic nature allows it to mimic natural peptides in the body, making it a gentle yet effective option for preventing hair loss and promoting hair growth .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJOMESUBQAYOA-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827306-88-7 | |

| Record name | Acetyl tetrapeptide-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827306887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYL TETRAPEPTIDE-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1HW9N9QBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

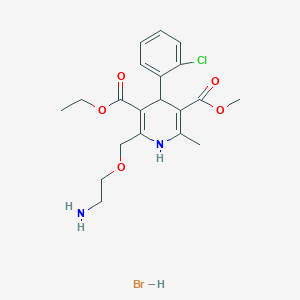

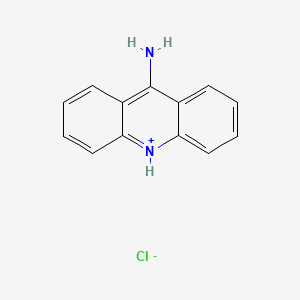

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)